

# GSK2801: A Technical Guide to a Selective BAZ2A/B Bromodomain Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of **GSK2801**, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. This document details the core characteristics of the molecule, including its binding affinity, selectivity, and cellular activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

# **Core Compound Properties**

**GSK2801** is a cell-active, acetyl-lysine competitive inhibitor of the bromodomains of BAZ2A and BAZ2B.[1][2][3][4] It serves as a valuable tool for studying the biological functions of these proteins in chromatin biology and their role in disease.[1] An inactive control compound, GSK8573, which is structurally related, is available to aid in validating cellular screening results.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **GSK2801**, providing a clear comparison of its binding affinity, selectivity, and pharmacokinetic properties.

Table 1: Binding Affinity and Kinetics of **GSK2801** for BAZ2A and BAZ2B



Target	Assay	Parameter	Value	Reference
BAZ2B	ITC	Dissociation Constant (KD)	136 nM	
BAZ2A	ITC	Dissociation Constant (KD)	257 nM	
BAZ2B	BLI	Dissociation Constant (KD)	60 nM	
BAZ2B	BLI	On-rate (Kon)	$1.57 \pm 0.02 \times$ 105  M-1s-1	
BAZ2B	BLI	Off-rate (Koff)	6.95 ± 0.058 × 10-3 s-1	
BAZ2B	ITC	Enthalpy (ΔH)	-10.69 ± 0.07 kcal/mol	_

Table 2: Selectivity Profile of **GSK2801** Against Other Bromodomains



Target	Assay	Parameter	Value	Reference
BAZ2A	Thermal Stability Assay	Temperature Shift (ΔTm) at 10 μΜ	4.1 °C	
BAZ2B	Thermal Stability Assay	Temperature Shift (ΔTm) at 10 μΜ	2.7 °C	
BRD9	Thermal Stability Assay	Temperature Shift (ΔTm) at 10 μΜ	2.3 - 2.9 °C	_
TAF1L(2)	Thermal Stability Assay	Temperature Shift (ΔTm) at 10 μΜ	3.4 °C	
BRD9	ITC	Dissociation Constant (KD)	1.1 - 1.2 μΜ	_
TAF1L(2)	ITC	Dissociation Constant (KD)	3.2 μΜ	

Table 3: In Vivo Pharmacokinetics of GSK2801 in Mice

Dosing Route	Dose	Property	Value	Reference
Oral (PO)	30 mg/kg	In vivo exposure	Reasonable	_
Intraperitoneal (IP)	30 mg/kg	Clearance	Modest	-
N/A	N/A	Plasma Stability	Reasonable	-

# **Signaling Pathways and Mechanism of Action**

**GSK2801** acts as a competitive inhibitor at the acetyl-lysine binding pocket of the BAZ2A and BAZ2B bromodomains. These proteins are core components of the Nucleolar Remodeling

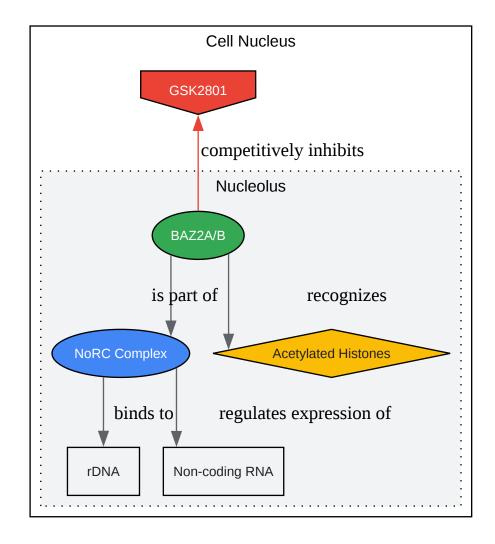




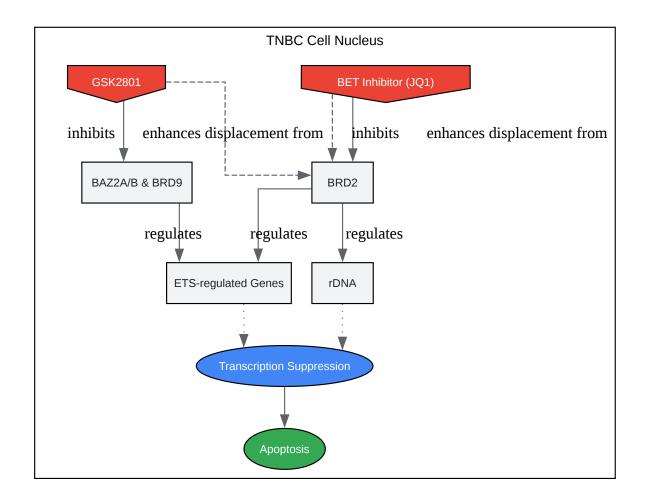


Complex (NoRC), which is involved in regulating the expression of non-coding RNAs and heterochromatin formation.

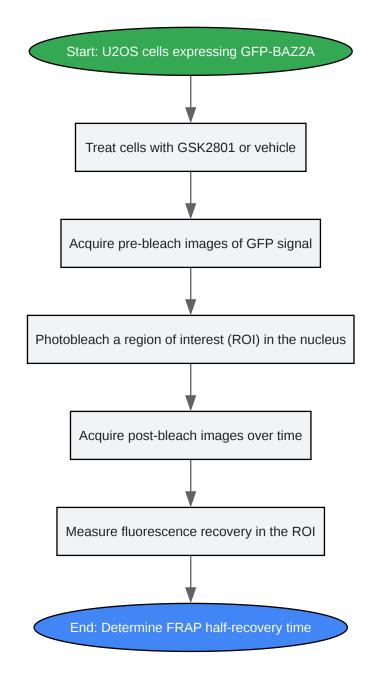












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### References



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